N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-phenylalaninol
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Overview
Description
N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-phenylalaninol is a synthetic compound known for its unique structural properties and applications in various fields of scientific research. This compound is characterized by the presence of a dimethyl-dioxocyclohexylidene group attached to an ethyl-amino linkage, which is further connected to an L-phenylalaninol moiety. The compound’s stability and reactivity make it a valuable tool in peptide synthesis and other chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-phenylalaninol typically involves the acylation of dimedone with acetic anhydride to form 2-acetyldimedone. This intermediate is then reacted with the appropriate amino acid derivative in the presence of triethylamine and a catalytic amount of 4-dimethylaminopyridine (DMAP) in refluxing ethanol . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and scalability. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to achieve the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-phenylalaninol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the cyclohexylidene ring.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, hydroxylamine, and triethylamine. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with modified functional groups.
Scientific Research Applications
N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-phenylalaninol has several applications in scientific research:
Chemistry: It is used as a building block in peptide synthesis and other organic synthesis processes.
Biology: The compound is employed in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound is used in the production of specialized chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-phenylalaninol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- N-α-Fmoc-N-ε-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-L-lysine
- N-α-Fmoc-N-ε-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl-L-lysine
Uniqueness
N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-phenylalaninol is unique due to its specific structural configuration, which imparts stability and reactivity. This uniqueness makes it a valuable compound in various research and industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-[2-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]ethylidene]-5,5-dimethylcyclohexane-1,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-19(2)11-17(22)16(18(23)12-19)8-9-20-15(13-21)10-14-6-4-3-5-7-14/h3-8,15,20-21H,9-13H2,1-2H3/t15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLBNJNEJNHEAU-HNNXBMFYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(=CCNC(CC2=CC=CC=C2)CO)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=O)C(=CCN[C@@H](CC2=CC=CC=C2)CO)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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